molecular formula C19H21NO4 B284244 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate

2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate

Katalognummer B284244
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: JARDZHOORVRUNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate, also known as DABCOE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DABCOE is a derivative of benzoic acid and is commonly used in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various organic compounds, including fluorescent dyes, polymers, and pharmaceuticals. 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate has also been studied for its potential use in the development of new materials for electronic and optoelectronic devices.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate is not well understood, but it is believed to act as a nucleophile in various reactions. 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate has been shown to react with various electrophiles, including alkyl halides and acyl chlorides. The reaction proceeds through the formation of an iminium intermediate, which is then reduced to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate are not well studied, but it is believed to have low toxicity and low environmental impact. 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate has been shown to be stable under various conditions, making it a useful compound for various applications.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate in lab experiments include its high yield, low toxicity, and stability under various conditions. However, the limitations of using 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate include its limited solubility in water and its potential reactivity with various substances.

Zukünftige Richtungen

There are numerous future directions for the study of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate. One potential area of research is the development of new materials for electronic and optoelectronic devices using 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate as a precursor. Another potential area of research is the synthesis of new organic compounds using 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate as a building block. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate.

Synthesemethoden

The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate involves the reaction between 2,5-dimethylaniline and ethyl 4-ethoxybenzoate in the presence of a catalyst. The reaction proceeds through the formation of an iminium intermediate, which is then reduced to form 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate. The yield of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate is typically high, making it a cost-effective method for synthesizing the compound.

Eigenschaften

Molekularformel

C19H21NO4

Molekulargewicht

327.4 g/mol

IUPAC-Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 4-ethoxybenzoate

InChI

InChI=1S/C19H21NO4/c1-4-23-16-9-7-15(8-10-16)19(22)24-12-18(21)20-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,21)

InChI-Schlüssel

JARDZHOORVRUNZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.